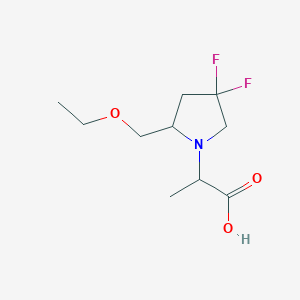

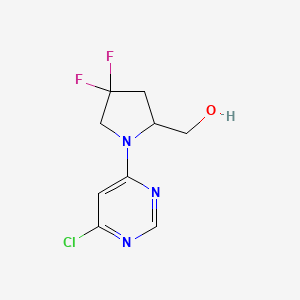

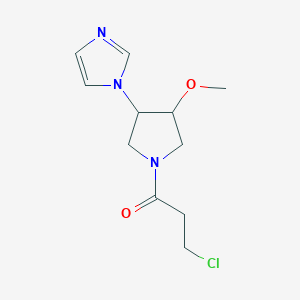

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Übersicht

Beschreibung

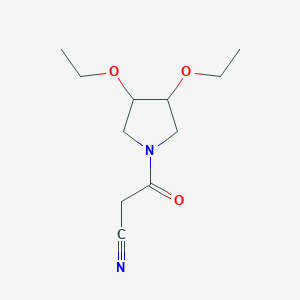

“(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The ethoxyphenyl group attached to the pyrrolidine ring could potentially modify the compound’s physicochemical properties and biological activity .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research has focused on synthesizing and characterizing compounds with structural similarities, such as pyrrolidin-2-ones and pyrrolin-2-ones, for applications in medicinal chemistry and materials science. For instance, Ghelfi et al. (2003) and Bellesia et al. (2001) have developed methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones, indicating the utility of similar compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003); (Bellesia et al., 2001).

Coordination Compounds and Catalysis

- The coordination behavior and catalytic applications of pyrrolidinyl methanol derivatives have been studied, suggesting the potential of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol in these areas. For example, Bourosh et al. (2018) examined Iron(II) complexes with pyridine hemiacetals, including ethoxy(pyridin-3-yl)methanol, revealing insights into their structure and physicochemical properties (Bourosh et al., 2018).

Organic Synthesis and Chiral Catalysis

- The compound's relevance extends to organic synthesis and chiral catalysis, where related structures are used as intermediates or catalysts. For instance, Munck et al. (2017) demonstrated the use of a prolinol derived ligand in enantioselective alkynylation, showcasing the potential utility of similar pyrrolidinyl methanol derivatives in asymmetric synthesis (Munck et al., 2017).

Molecular Recognition and Sensor Applications

- Compounds structurally related to this compound have been explored for their molecular recognition capabilities, particularly in sensing applications. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors that show selective binding to transition metal ions, suggesting potential sensor applications for similar compounds (Gosavi-Mirkute et al., 2017).

Wirkmechanismus

Target of Action

The primary target of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes .

Biochemical Pathways

Given its target, it can be inferred that the compound may influence the leukotriene biosynthesis pathway, which could have downstream effects on inflammatory and immune responses .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .

Result of Action

Given its target, it can be inferred that the compound may have effects on inflammatory and immune responses, potentially through the inhibition of leukotriene production .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Biochemische Analyse

Biochemical Properties

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in its structure allows it to bind effectively to enzyme active sites, potentially inhibiting or activating them. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, altering their activity and affecting the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases, preventing phosphorylation events that are critical for signal transduction. Alternatively, it could activate transcription factors, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade into different metabolites, each with distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective activities. At high doses, it could induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects are often observed, where a small increase in dosage leads to a significant change in biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution can be influenced by factors such as lipophilicity and molecular size, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, affecting gene expression and chromatin structure .

Eigenschaften

IUPAC Name |

[4-(2-ethoxyphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXIMIHSZYAWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.